molecular formula C14H18BrNO4S B582025 N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine CAS No. 887593-56-8

N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine

Cat. No.: B582025
CAS No.: 887593-56-8
M. Wt: 376.265
InChI Key: BUQVTVFDTYJIHX-UHFFFAOYSA-N
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Description

N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine is a useful research compound. Its molecular formula is C14H18BrNO4S and its molecular weight is 376.265. The purity is usually 95%.
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Biological Activity

N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

C14H18BrNO4S\text{C}_{14}\text{H}_{18}\text{BrNO}_4\text{S}

with a molecular weight of 356.26 g/mol. The compound features a tert-butoxycarbonyl (BOC) protecting group and a sulfonyl moiety attached to an azetidine ring, which enhances its reactivity and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amine group, sulfonylation, and bromination. These methods can vary based on desired yields and purity levels. The compound serves as an important intermediate in organic synthesis, particularly in pharmaceutical development.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a bioactive molecule.

1. Anticancer Activity

Research indicates that compounds containing azetidine rings exhibit promising anticancer properties. The unique structure of this compound may enhance its interaction with biological targets involved in cancer progression. For instance, similar compounds have shown inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines .

2. Enzyme Inhibition

Studies have demonstrated that azetidine derivatives can act as inhibitors for specific enzymes. The sulfonamide group in this compound may facilitate interactions with enzyme active sites, potentially leading to inhibitory effects on key metabolic pathways relevant to disease processes such as cancer and bacterial infections .

3. Antimicrobial Activity

The presence of bromine and sulfonyl groups has been linked to enhanced antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit activity against various bacterial strains, suggesting that this compound may possess similar effects .

Case Studies

Several case studies illustrate the biological activity of related compounds:

Study Compound Biological Activity Findings
N-(sulfonyl)-aziridinesAnticancerDemonstrated significant cytotoxicity against multiple cancer cell lines.
Sulfonamide derivativesEnzyme inhibitionShowed effective inhibition of target enzymes involved in metabolic pathways.
Azetidine derivativesAntimicrobialExhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Research Findings

Recent advancements in the synthesis and application of azetidine-based compounds have highlighted their versatility in drug development:

  • Asymmetric Synthesis : Innovative methods have been developed for the asymmetric synthesis of azetidine derivatives, enhancing their utility as chiral building blocks in pharmaceuticals .
  • Polymer Applications : Beyond medicinal chemistry, this compound may also be explored for applications in materials science, particularly in developing advanced polymers due to its reactive functional groups .

Properties

IUPAC Name

tert-butyl 3-(3-bromophenyl)sulfonylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQVTVFDTYJIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698763
Record name tert-Butyl 3-(3-bromobenzene-1-sulfonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887593-56-8
Record name tert-Butyl 3-(3-bromobenzene-1-sulfonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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